Vinylene carbonate

Catalog No.
S597164
CAS No.
872-36-6
M.F
C3H2O3
M. Wt
86.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylene carbonate

CAS Number

872-36-6

Product Name

Vinylene carbonate

IUPAC Name

1,3-dioxol-2-one

Molecular Formula

C3H2O3

Molecular Weight

86.05 g/mol

InChI

InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H

InChI Key

VAYTZRYEBVHVLE-UHFFFAOYSA-N

SMILES

C1=COC(=O)O1

Synonyms

1,3-dioxol-2-one, vinylene carbonate

Canonical SMILES

C1=COC(=O)O1

The exact mass of the compound Vinylene carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47201. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinylene carbonate (VC) is an unsaturated cyclic carbonate widely procured as a premium solid electrolyte interphase (SEI) forming additive for lithium-ion batteries. Structurally distinct from standard bulk solvents due to its reactive carbon-carbon double bond, VC functions by undergoing reductive polymerization on the anode surface during the initial formation cycles [1]. This targeted electrochemical reactivity allows it to form a highly cross-linked, poly(VC)-rich passivation layer that prevents the continuous degradation of bulk electrolyte components. For industrial cell manufacturers, procuring high-purity VC is a primary material-selection strategy to ensure low initial impedance, suppress gas evolution, and dramatically extend the cycle life of both graphite and next-generation silicon anodes[1].

Substituting vinylene carbonate with generic bulk solvents like ethylene carbonate (EC) or alternative additives like vinyl ethylene carbonate (VEC) and fluoroethylene carbonate (FEC) fundamentally alters cell formation and performance. EC cannot act as an SEI additive because it reduces at a much lower potential, leading to excessive gas generation and a fragile, porous SEI [1]. While VEC shares an unsaturated structure, it fails to provide the same protective benefits at the negative electrode at low concentrations and often increases positive electrode impedance [2]. Furthermore, while FEC is frequently used for silicon anodes, VC forms a distinct poly(VC) network rather than a poly(FEC)/LiF matrix, yielding superior suppression of self-discharge during calendar aging [3]. Consequently, VC cannot be replaced without forcing a complete redesign of the cell's electrochemical formation protocol.

Superior Precursor Suitability: Early Reduction Potential vs. Ethylene Carbonate

For an SEI additive to be effective, it must sacrifice itself before the bulk solvent degrades. Electrochemical mass spectrometry reveals that VC commences reduction at <1.9 V vs Li/Li+, whereas the baseline solvent EC only begins reducing at <0.8 V vs Li/Li+ [1]. This >1.1 V differential ensures that VC polymerizes to form a protective layer well before EC can undergo gas-producing decomposition pathways.

Evidence DimensionElectrochemical Reduction Onset Potential
Target Compound Data< 1.9 V vs Li/Li+
Comparator Or BaselineEthylene Carbonate (EC): < 0.8 V vs Li/Li+
Quantified DifferenceVC reduces at a potential at least 1.1 V higher (earlier) than EC.
ConditionsOnline electrochemical mass spectrometry during first-cycle cyclic voltammetry.

Guarantees that the additive forms the critical passivation layer before bulk solvent degradation, preventing catastrophic gas evolution during cell formation.

Cycle Life Extension on High-Capacity Silicon Anodes vs. Baseline Electrolyte

Procuring VC is highly justified for next-generation high-capacity cells due to its impact on cycle life. Solid-state NMR analysis of silicon nanowire anodes demonstrates that cells utilizing VC-based electrolytes retain 73–81% of their initial capacity after 50 cycles, compared to a mere 58% retention for cells using a standard LP30 baseline electrolyte without additives [1]. This improvement is directly linked to VC's ability to form a flexible, highly cross-linked poly(VC) network.

Evidence DimensionCapacity Retention after 50 Cycles
Target Compound Data73–81% retention
Comparator Or BaselineBaseline LP30 Electrolyte (no additive): 58% retention
Quantified Difference15–23% absolute increase in capacity retention.
ConditionsSilicon nanowire anodes cycled 50 times in 1 M LiPF6 electrolyte.

Directly extends the operational lifespan and commercial viability of high-energy-density silicon anode batteries.

Minimization of Calendar Aging and Self-Discharge vs. FEC

For grid storage and EV applications, calendar aging is a critical procurement metric. Comparative aging studies show that while both VC and FEC improve upon baseline electrolytes, VC is quantitatively superior in reducing self-discharge over long-term storage. Over a 550-hour open-circuit storage period, NMC111/graphite cells containing VC exhibited significantly lower self-discharge rates compared to those utilizing FEC [1]. This is attributed to the highly stable nature of the poly(VC) interphase at resting potentials.

Evidence DimensionOpen-Circuit Self-Discharge Rate
Target Compound DataLowest measured self-discharge rate among tested additives
Comparator Or BaselineFluoroethylene Carbonate (FEC): Higher self-discharge rate than VC
Quantified DifferenceVC provides superior capacity retention during 550-hour static storage compared to FEC.
ConditionsNMC111/graphite cells under open-circuit and floating SoC storage for 550 hours.

Crucial for battery manufacturers prioritizing long shelf-life and minimal capacity fade during prolonged inactivity.

Enhanced High-Temperature SEI Stability vs. VC-Free Formulations

Thermal runaway and high-temperature degradation are major failure modes in lithium-ion cells. Evolved gas analysis and FTIR spectroscopy confirm that the thermal decomposition temperature of an SEI layer derived from VC is shifted to a significantly higher temperature compared to SEI layers formed in VC-free electrolytes [1]. The robust poly(VC) and lithium divinylene dicarbonate species resist thermal breakdown, thereby maintaining passivation integrity at elevated operating temperatures.

Evidence DimensionSEI Thermal Decomposition Temperature
Target Compound DataShifted to higher temperatures (enhanced stability)
Comparator Or BaselineVC-free carbonate electrolytes: Lower thermal breakdown threshold
Quantified DifferenceSignificant positive shift in thermal decomposition onset.
ConditionsEvolved gas analysis and FTIR of SEI on graphite anodes.

Ensures cell safety and prevents premature failure in high-temperature industrial or automotive environments.

High-Energy-Density Silicon Anode Battery Manufacturing

Because VC forms a flexible, cross-linked poly(VC) network that accommodates the massive volume expansion of silicon during lithiation, it is the optimal additive for silicon nanowire and silicon-graphite composite anodes. It directly prevents the continuous fracturing and reformation of the SEI, ensuring high Coulombic efficiency and extending cycle life far beyond standard carbonate electrolyte baselines [1].

Long-Duration Grid Energy Storage Systems

In grid-scale energy storage, batteries spend significant time in a resting state, making calendar aging a primary degradation pathway. VC's proven ability to minimize open-circuit self-discharge more effectively than alternatives like FEC makes it the preferred procurement choice for stationary storage formulations requiring multi-year shelf stability [2].

High-Temperature Automotive Cell Formulations

For electric vehicle (EV) batteries exposed to elevated operating temperatures, the thermal stability of the SEI is a critical safety parameter. Procuring VC ensures the formation of a thermally resilient interphase that resists decomposition at temperatures where standard VC-free electrolytes would break down and release hazardous gases [3].

Physical Description

Liquid

XLogP3

0.3

UNII

1X0ZZF9WFV

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 208 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 207 of 208 companies with hazard statement code(s):;
H302 (83.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (76.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (83.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.16%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (96.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (76.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (80.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

872-36-6

Wikipedia

Vinylene carbonate

General Manufacturing Information

All other chemical product and preparation manufacturing
1,3-Dioxol-2-one: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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